N-(thietan-3-yl)methanesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
2143492-08-2 |
|---|---|
Molecular Formula |
C4H9NO2S2 |
Molecular Weight |
167.3 g/mol |
IUPAC Name |
N-(thietan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H9NO2S2/c1-9(6,7)5-4-2-8-3-4/h4-5H,2-3H2,1H3 |
InChI Key |
IMOFNIVOVHIYLY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1CSC1 |
Origin of Product |
United States |
Synthetic Methodologies for N Thietan 3 Yl Methanesulfonamide and Its Analogues
Retrosynthetic Analysis and Key Disconnections for the N-(thietan-3-yl)methanesulfonamide Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the most logical disconnection is at the nitrogen-sulfur bond of the sulfonamide group. This bond is typically formed in the forward synthesis by reacting an amine with a sulfonyl chloride. This leads to two key synthons: thietan-3-amine (B45257) and methanesulfonyl chloride.
Another critical disconnection involves the carbon-sulfur bonds of the thietane (B1214591) ring. A common retrosynthetic approach for cyclic sulfides is to break the ring at the C-S bonds, leading to a 1,3-difunctionalized propane (B168953) derivative. This precursor would possess a leaving group at the 1- and 3-positions, which can then be cyclized with a sulfur nucleophile.
Development of Novel Synthetic Routes to the Thietane Core
The construction of the thietane ring is a pivotal step in the synthesis of this compound. Various methods have been developed for this purpose, ranging from classical cyclization reactions to more modern catalytic approaches. beilstein-journals.orgnih.gov
Inter- and Intramolecular Nucleophilic Displacements for Thietane Ring Formation
One of the most traditional and widely used methods for synthesizing thietanes involves the reaction of 1,3-dihalopropanes with a sulfide (B99878) source, such as sodium sulfide. beilstein-journals.orgwikipedia.org This intermolecular double nucleophilic substitution, while established, can sometimes be limited in its application, particularly for the synthesis of highly substituted thietanes where elimination reactions can compete. beilstein-journals.org
A more efficient variation is the intramolecular nucleophilic displacement. In this approach, a 3-halo-1-propanethiol or a related derivative undergoes cyclization to form the thietane ring. beilstein-journals.orgnih.gov This method often provides better yields and regioselectivity. For instance, thietane-3-ol can be synthesized from the reaction of (1-chloromethyl)oxiranes with hydrogen sulfide. nih.gov The reaction proceeds through a nucleophilic ring-opening of the oxirane by the hydrosulfide (B80085) anion, followed by an intramolecular displacement to form the thietane ring. beilstein-journals.org
A two-step sequence starting from a dimesylate derivative of D-xylose has also been reported to efficiently construct a thietane ring. beilstein-journals.org This involves a selective SN2 reaction at the primary mesylate with potassium thioacetate, followed by an intramolecular SN2 cyclization under basic conditions. beilstein-journals.org
Ring Expansion Strategies from Thiiranes
Ring expansion of thiiranes (three-membered sulfur-containing heterocycles) offers an alternative and effective route to thietanes. rsc.orgresearchgate.netresearchgate.net One such strategy involves the reaction of thiiranes with trimethyloxosulfonium iodide in the presence of a base like sodium hydride. rsc.org This reaction proceeds via a nucleophilic ring-opening of the thiirane (B1199164) by dimethyloxosulfonium methylide, followed by an intramolecular cyclization. rsc.org
Both nucleophilic and electrophilic ring expansions of thiiranes have been successfully developed for thietane synthesis. beilstein-journals.org Electrophilic ring expansion can be achieved using rhodium-catalyzed reactions of thiiranes with electron-deficient sulfur ylides, which are converted into electrophilic metallocarbenes. beilstein-journals.org
Photocatalytic and Other Catalytic Approaches for Thietane Ring Construction
Modern synthetic chemistry has seen the emergence of photocatalytic methods for constructing cyclic systems. The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a thiocarbonyl compound and an alkene, is a powerful tool for thietane synthesis. researchgate.netacs.org Recent advancements have enabled the in situ generation of unstable thiocarbonyl intermediates from stable phenacyl sulfides, which then react with various alkenes to form the thietane core under photochemical conditions. acs.org This domino reaction, involving a Norrish type II fragmentation and a thia-Paternò-Büchi reaction, provides access to a wide range of thietane derivatives. acs.org
Introduction of the Methanesulfonamide (B31651) Moiety
Once the thietane core, specifically thietan-3-amine, is synthesized, the final step is the introduction of the methanesulfonamide group.
Sulfonylation Reactions with Amine Precursors
The most common method for forming a sulfonamide is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. In the case of this compound, thietan-3-amine is reacted with methanesulfonyl chloride. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is used to neutralize the hydrochloric acid generated during the reaction.
The treatment of various N-substituted sulfonamides with chloromethylthiirane in the presence of potassium hydroxide (B78521) has also been reported to yield 3-sulfonamidothietanes. beilstein-journals.org Furthermore, a convenient method for synthesizing arylamides using methanesulfonyl chloride and N-methylimidazole has been developed, which could potentially be adapted for the synthesis of this compound. organic-chemistry.org This method has been shown to be effective for a range of amino acids and arylamines, proceeding in high yields without significant racemization. organic-chemistry.org
Data Tables
Table 1: Key Starting Materials and Reagents
| Compound Name | Role in Synthesis |
| 1,3-Dihalopropanes | Precursor for thietane ring formation |
| Sodium sulfide | Sulfur source in cyclization reactions |
| Thiiranes | Starting material for ring expansion |
| Trimethyloxosulfonium iodide | Reagent for ring expansion of thiiranes |
| Thietan-3-amine | Key intermediate for sulfonylation |
| Methanesulfonyl chloride | Reagent for introducing the methanesulfonamide group |
Table 2: Overview of Synthetic Reactions
| Reaction Type | Description |
| Intermolecular Nucleophilic Displacement | Reaction of a 1,3-dihaloalkane with a sulfide source to form the thietane ring. beilstein-journals.orgwikipedia.org |
| Intramolecular Nucleophilic Displacement | Cyclization of a 3-halo-1-propanethiol derivative to form the thietane ring. beilstein-journals.orgnih.gov |
| Ring Expansion | Conversion of a thiirane to a thietane. rsc.orgresearchgate.netresearchgate.net |
| Photocatalytic [2+2] Cycloaddition | Reaction of a thiocarbonyl compound with an alkene to form a thietane. researchgate.netacs.org |
| Sulfonylation | Reaction of an amine with a sulfonyl chloride to form a sulfonamide. beilstein-journals.orgorganic-chemistry.org |
One-Pot and Multicomponent Synthesis Strategies
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. thieme-connect.com While a specific one-pot or multicomponent synthesis for this compound has not been extensively reported, established methodologies for the synthesis of sulfonamides can be adapted for this purpose.
A plausible one-pot approach could involve the in-situ generation of methanesulfonyl chloride followed by its reaction with 3-aminothietane. For instance, a one-pot synthesis of N-sulfonyl amidines from sulfonyl chlorides, sodium azide, and a tertiary amine has been demonstrated, showcasing the feasibility of sequential reactions in a single vessel. nih.gov Another strategy involves a copper-catalyzed one-pot synthesis of N-sulfonyl amidines from sulfonyl hydrazine, terminal alkynes, and sulfonyl azides. researchgate.netmdpi.com
Multicomponent reactions are particularly attractive for creating diverse libraries of compounds. A notable example is the three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org Such a strategy could potentially be modified to incorporate a thietane moiety. Another versatile MCR involves the reaction between alkyl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4-methylbenzenesulfonic acid monohydrate to yield functionalized sulfonamides. thieme-connect.com A sustainable approach for sulfonamide synthesis has also been developed using a copper-catalyzed multicomponent reaction of triarylbismuthines, nitro compounds, and sodium metabisulfite (B1197395) in deep eutectic solvents. researchgate.net
These examples highlight the potential for developing efficient one-pot and multicomponent syntheses for this compound and its analogues.
Table 1: Representative One-Pot and Multicomponent Reactions for Sulfonamide Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| Three-Component | Sulfonyl azide, tertiary/secondary amine | Transition metal- and catalyst-free, reflux in 1,4-dioxane | N-sulfonyl amidines | nih.gov |
| Three-Component | Dimethyl acetylenedicarboxylate, aryl sulfonamide, isocyanide | Dichloromethane, room temperature | Ketenimine sulfonamides | acs.org |
| Three-Component | Dialkyl acetylenedicarboxylates, alkyl isocyanides, 4-methylbenzenesulfonic acid monohydrate | Dichloromethane, ambient temperature | Functionalized sulfonamides | thieme-connect.com |
| Three-Component | Triarylbismuthines, nitro compounds, sodium metabisulfite | Copper catalyst, deep eutectic solvent | Aryl sulfonamides | researchgate.net |
| Three-Component | Sulfonyl hydrazine, terminal alkyne, sulfonyl azide | Copper catalyst | N-sulfonyl amidines | researchgate.netmdpi.com |
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis can be approached through various methods, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.
A key precursor for chiral this compound is enantiopure 3-aminothietane. The stereoselective synthesis of 3-aminothietane derivatives has been explored, for instance, through the organocatalyzed ring-opening of aziridines, which can provide access to a range of derivatives with defined stereochemistry. researchgate.net Another approach involves the enantioselective synthesis of 3-aminothietane via chiral phase-transfer catalysis. researchgate.net
General strategies for the asymmetric synthesis of amines and sulfonamides can also be applied. The addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines is a well-established method for the stereoselective synthesis of amino ketone derivatives, which could be further elaborated to the desired sulfonamides. nih.gov Asymmetric hydrogenation catalyzed by iridium complexes offers a route to chiral tetrahydroquinoxalines, demonstrating the potential of this method for creating chiral heterocyclic amines. rsc.org Furthermore, the enantioselective synthesis of planar-chiral macrocycles has been achieved through asymmetric electrophilic aromatic amination using a chiral phosphoric acid catalyst, highlighting the power of organocatalysis in controlling stereochemistry. nih.gov
Table 2: Strategies for Stereoselective Synthesis of Chiral Thietane Derivatives
| Strategy | Description | Key Intermediates/Reagents | Potential Application | Ref. |
|---|---|---|---|---|
| Chiral Starting Material | Use of enantiopure precursors derived from natural sources. | Chiral pool materials | Synthesis of optically active thietane nucleosides. | nih.gov |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | N-tert-butanesulfinamide | Diastereoselective addition to sulfinyl imines. | nih.gov |
| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective transformations. | Chiral phosphoric acids, chiral phase-transfer catalysts | Enantioselective ring-opening of aziridines, asymmetric amination. | researchgate.netnih.gov |
| Asymmetric Catalysis | Employment of chiral metal complexes to induce stereoselectivity. | Iridium complexes | Asymmetric hydrogenation of prochiral substrates. | rsc.org |
Optimization of Reaction Conditions and Scalability Considerations for Research Applications
The optimization of reaction conditions is crucial for improving yields, reducing reaction times, and ensuring the reproducibility of the synthesis of this compound. Key parameters that are often optimized include the choice of solvent, base, temperature, and the stoichiometry of the reactants.
For the sulfonylation of an amine with a sulfonyl chloride, the choice of base is critical. A study on the sulfonylation of primary amines on a solid support found that 4-dimethylaminopyridine (B28879) (DMAP) was a more effective additive than collidine, likely due to the formation of a more stable sulfonyl-DMAP intermediate. nih.gov The reaction solvent can also significantly influence the outcome, with different solvents affecting solubility, reaction rates, and even stereoselectivity. nih.gov
For scalability in a research setting, moving from batch to continuous flow processing can offer significant advantages in terms of safety, control over reaction parameters, and throughput. A continuous flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides has been developed, demonstrating improved safety by mitigating the exothermicity of the reaction. rsc.org Such an approach could be adapted for the synthesis of methanesulfonyl chloride and its subsequent reaction with 3-aminothietane in a continuous flow setup. The scalability of one-pot syntheses is also an important consideration, with some methods being demonstrated on a gram scale. nih.gov
Table 3: Key Parameters for Optimization and Scalability
| Parameter | Considerations for Optimization | Impact on Scalability |
|---|---|---|
| Solvent | Solubility of reactants and intermediates, boiling point, influence on reaction rate and selectivity. | Solvent cost, safety (flammability, toxicity), and ease of removal and recycling become more critical on a larger scale. |
| Base | Strength (pKa), nucleophilicity, steric hindrance, and solubility. | Cost and ease of removal of the base and its conjugate acid are important factors for large-scale synthesis. |
| Temperature | Reaction rate, side reactions, and stability of reactants and products. | Efficient heat transfer and control are crucial to prevent thermal runaway in exothermic reactions. |
| Stoichiometry | Molar ratio of reactants can affect yield and purity. | Minimizing the excess of expensive reagents is important for cost-effectiveness. |
| Reaction Time | Ensuring complete conversion while minimizing degradation of the product. | Shorter reaction times increase throughput. |
| Purification | Choice of chromatography, crystallization, or extraction methods. | The purification method must be efficient and scalable to handle larger quantities of material. |
Synthesis of Isotopically Labeled Analogues for Mechanistic Research
The synthesis of isotopically labeled analogues of this compound is a powerful tool for elucidating reaction mechanisms. By selectively replacing atoms with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, ³⁴S), researchers can trace the fate of atoms throughout a reaction sequence. nih.govias.ac.in
Deuterium (B1214612) (²H) Labeling: Deuterium-labeled compounds are often used to probe reaction mechanisms involving C-H bond cleavage. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide evidence for the involvement of a specific C-H bond in the rate-determining step. For example, deuterium could be incorporated into the methyl group of the methanesulfonamide moiety or at specific positions on the thietane ring to study the mechanism of its formation or subsequent reactions. nih.govprinceton.edunih.gov
Carbon-13 (¹³C) Labeling: ¹³C labeling is valuable for tracking the carbon skeleton of a molecule. For instance, by synthesizing this compound with a ¹³C-labeled methyl group, one could confirm that this group remains intact throughout the reaction. ¹³C-labeled compounds are also essential for NMR studies to elucidate structures and study dynamic processes. nih.govrsc.orgnih.gov
Nitrogen-15 (¹⁵N) Labeling: ¹⁵N labeling of the sulfonamide nitrogen would allow for the direct observation of this atom in mechanistic studies using ¹⁵N NMR spectroscopy or mass spectrometry. This could be particularly useful for studying the nucleophilic attack of the amine on the sulfonyl chloride.
Sulfur-34 (³⁴S) Labeling: Given the presence of a sulfur atom in both the thietane ring and the sulfonamide group, ³⁴S labeling offers a unique opportunity to study the mechanism of sulfur-containing heterocycle formation and sulfonylation reactions. The development of methods for synthesizing ³⁴S-labeled compounds, such as phosphorothioates, demonstrates the feasibility of incorporating this isotope. nih.govnih.gov By using a ³⁴S-labeled sulfur source for the construction of the thietane ring, one could unequivocally determine the origin of the sulfur atom in the final product.
Table 4: Isotopically Labeled Analogues and Their Applications in Mechanistic Research
| Isotope | Position of Label | Potential Mechanistic Insight |
|---|---|---|
| Deuterium (²H) | Methyl group of methanesulfonamide | Probing C-H bond activation in potential side reactions. |
| Thietane ring | Investigating the mechanism of thietane ring formation or opening. | |
| Carbon-13 (¹³C) | Methyl group of methanesulfonamide | Tracking the integrity of the methanesulfonyl group. |
| Thietane ring carbons | Elucidating the carbon backbone rearrangement during synthesis. | |
| Nitrogen-15 (¹⁵N) | Sulfonamide nitrogen | Studying the nucleophilic attack of the amine and potential intermediates. |
| Sulfur-34 (³⁴S) | Thietane sulfur | Confirming the source of sulfur in the thietane ring. |
| Sulfonamide sulfur | Investigating the mechanism of the sulfonylation reaction. |
Advanced Spectroscopic and Structural Elucidation of N Thietan 3 Yl Methanesulfonamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful method for the structural elucidation of N-(thietan-3-yl)methanesulfonamide in solution. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides deep insights into the molecule's conformational preferences and dynamic behavior.
Conformational Analysis using ¹H, ¹³C, and 2D NMR Techniques
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methanesulfonyl group and the thietane (B1214591) ring. The methyl protons of the methanesulfonyl group (CH₃SO₂) would appear as a singlet, typically in the downfield region due to the electron-withdrawing nature of the sulfonyl group. inflibnet.ac.in The protons of the thietane ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. oregonstate.edu The methine proton (H-3) on the carbon bearing the nitrogen atom is expected to be deshielded and appear at a higher chemical shift compared to the methylene (B1212753) protons (H-2 and H-4). The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. libretexts.org
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org We would anticipate three distinct signals for the thietane ring carbons (C-2, C-3, and C-4) and one for the methyl carbon of the methanesulfonyl group. libretexts.org The chemical shift of C-3 would be influenced by the attached nitrogen atom, while C-2 and C-4 would be affected by the ring sulfur atom. oregonstate.edu The methyl carbon signal is expected in the upfield region. compoundchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Methanesulfonyl) | ~3.0 | ~40 |
| CH₂ (Thietane, C2/C4) | ~3.2 - 3.6 | ~30 - 35 |
| CH (Thietane, C3) | ~4.0 - 4.5 | ~50 - 60 |
| NH | ~5.0 - 7.0 (broad) | - |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments. A COSY spectrum would show correlations between the coupled protons within the thietane ring, specifically between the methine proton at C-3 and the methylene protons at C-2 and C-4. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Elucidation of Stereochemical Features and Dynamic Processes
The thietane ring is known to undergo a dynamic process called ring puckering. acs.orgacs.orgnih.gov This process can be studied using variable-temperature NMR experiments. At room temperature, if the ring puckering is fast on the NMR timescale, the signals for the axial and equatorial protons on the methylene carbons may be averaged. Upon cooling, the rate of this process may slow down, leading to the observation of distinct signals for the axial and equatorial protons, which would provide information about the energy barrier of this conformational change. sikhcom.net
Nuclear Overhauser Effect (NOE) spectroscopy can be used to investigate the spatial proximity of protons and thus the preferred conformation of the molecule. mdpi.com For instance, NOE correlations between the NH proton and specific protons on the thietane ring could help determine the orientation of the methanesulfonamide (B31651) group relative to the ring. The conformational preferences of medium-sized rings are often governed by the avoidance of unfavorable transannular interactions. princeton.edu
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of this compound, allowing for the identification of functional groups and analysis of the strained ring system. arxiv.orgmdpi.com
Characteristic Absorption Bands and Functional Group Fingerprints
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the sulfonamide and thietane moieties. The methanesulfonyl group exhibits strong characteristic absorption bands. znaturforsch.com The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to appear in the regions of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. znaturforsch.com The S-N stretching vibration is typically observed in the 926–833 cm⁻¹ range. znaturforsch.com The N-H stretching vibration of the sulfonamide would give rise to a band in the region of 3298–3232 cm⁻¹. znaturforsch.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretching | 3230 - 3300 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| SO₂ | Asymmetric Stretching | 1315 - 1335 |
| SO₂ | Symmetric Stretching | 1135 - 1160 |
| S-N | Stretching | 830 - 930 |
| Thietane Ring | Puckering/Deformation | Low frequency region |
Note: These are typical frequency ranges for the specified functional groups.
Analysis of Ring Strain and Vibrational Modes of the Thietane Ring
The four-membered thietane ring is inherently strained, which influences its vibrational modes. One of the most characteristic vibrations of the thietane ring is the low-frequency ring-puckering mode. acs.orgacs.orgnih.gov This mode is often observed in the far-infrared or low-frequency Raman region. The position and intensity of this and other ring deformation modes can provide insights into the ring's conformation and the barrier to planarity. The C-S stretching vibrations of the thietane ring are also expected in the fingerprint region of the spectrum.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of this compound and confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways, providing further structural confirmation.
Upon electrospray ionization in the positive ion mode (ESI+), the molecule is expected to form a protonated molecule [M+H]⁺. The fragmentation of sulfonamides under collision-induced dissociation (CID) is well-studied. nih.govresearchgate.net Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond. researchgate.netnih.gov For this compound, this would likely lead to the formation of characteristic fragment ions corresponding to the protonated thietan-3-amine (B45257) and the methanesulfonyl moiety. Another potential fragmentation pathway is the loss of sulfur dioxide (SO₂), which has been observed for some aromatic sulfonamides. nih.gov
Table 3: Predicted m/z Values for Major Ions of this compound in HRMS
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₄H₁₀NO₂S₂⁺ | 168.0148 |
| [M+Na]⁺ | C₄H₉NNaO₂S₂⁺ | 190.0047 |
| [M-H]⁻ | C₄H₈NO₂S₂⁻ | 166.0002 |
| [C₃H₈NS]⁺ | C₃H₈NS⁺ | 90.0372 |
| [CH₃SO₂]⁺ | CH₃O₂S⁺ | 78.9850 |
Note: Predicted m/z values are based on the monoisotopic masses of the constituent elements.
The analysis of these fragmentation patterns provides a reliable method for the structural identification and characterization of this compound. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific journals. The determination of the solid-state structure of a compound is exclusively achieved through X-ray crystallography, which provides precise coordinates of atoms within the crystal lattice. In the absence of such a study, a definitive analysis of its crystal structure is not possible.
Molecular Conformation and Supramolecular Packing Arrangements
Without experimental crystallographic data, a detailed description of the molecular conformation—including bond lengths, bond angles, and torsion angles—cannot be provided. Similarly, the arrangement of molecules in the crystal lattice, known as supramolecular packing, remains unknown.
Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking
A definitive analysis of intermolecular forces, such as the specific hydrogen bonding networks and any potential π-stacking interactions, is contingent on solved crystal structure data. While the molecule possesses a secondary sulfonamide group capable of acting as a hydrogen bond donor (N-H) and acceptor (O=S=O), the actual connectivity and geometry of these bonds in the solid state have not been experimentally determined.
Analysis of Chirality, Polymorphism, and Twinning Phenomena in Crystal Structures
This compound is a chiral molecule. However, without crystallographic studies, it is impossible to determine if it crystallizes as a conglomerate of enantiomers or as a racemic compound. Furthermore, investigations into potential polymorphism (the ability to exist in multiple crystal forms) or twinning phenomena have not been reported.
Electronic Spectroscopy (UV-Vis) for Electronic Transition Characterization
No experimental UV-Vis absorption spectra for this compound have been published. This type of spectroscopy is used to probe the electronic transitions within a molecule. libretexts.org The lack of a conjugated π-system in this compound suggests that any electronic absorptions would likely occur in the far-ultraviolet region, typically below 200 nm, corresponding to σ → σ* and n → σ* transitions. libretexts.org However, without empirical data, the specific wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivities remain undetermined. Theoretical calculations could provide estimates, but experimental verification is necessary for definitive characterization. mdpi.com
Computational and Theoretical Investigations of N Thietan 3 Yl Methanesulfonamide
Quantum Chemical Calculations (DFT, ab initio) for Geometry Optimization and Electronic Structure
No published studies have utilized Density Functional Theory (DFT) or ab initio methods to specifically determine the optimized geometry and electronic structure of N-(thietan-3-yl)methanesulfonamide. Such calculations would be crucial to understand the molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electrons, which are fundamental to its chemical behavior.
Conformational Landscape and Energy Profiles of the Thietane (B1214591) Ring System
The conformational flexibility of the four-membered thietane ring is a key determinant of a molecule's biological activity and physical properties. However, there is no available research on the conformational landscape and energy profiles of the thietane ring within this compound. A systematic computational search would be required to identify the various stable conformations and the energy barriers between them.
Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's reactivity. The energies of these frontier orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity, kinetic stability, and electronic transitions. At present, no such analysis has been reported for this compound.
Electrostatic Potential Surface Analysis and Charge Distribution
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules, such as biological receptors. There are currently no published studies that have generated and analyzed the ESP surface of this compound to identify its electrophilic and nucleophilic regions.
Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are frequently used to predict and help interpret spectroscopic data. However, no theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound have been found in the scientific literature. Such predictions would be invaluable for characterizing the compound and confirming its structure.
Topological Analysis of Electron Density (QTAIM) and Non-Covalent Bonding Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density to characterize the nature of chemical bonds and non-covalent interactions within a molecule. This powerful technique has not yet been applied to this compound to investigate its intramolecular interactions.
Computational Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry and drug metabolism. There are no computational studies available that have explored the reaction mechanisms involving this compound, such as its synthesis or potential metabolic pathways.
Mechanistic Biological Studies and Structure Activity Relationships of N Thietan 3 Yl Methanesulfonamide Analogs
In Vitro Biological Activity Screening Methodologies in Model Systems
The initial assessment of the biological effects of novel chemical entities like N-(thietan-3-yl)methanesulfonamide and its analogs typically involves a battery of in vitro screening methods. These assays, conducted in controlled laboratory settings, provide foundational data on a compound's potential therapeutic activities and mechanisms of action.
Enzyme Inhibition Assays
Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. For analogs of this compound, assays targeting specific enzymes have been crucial in elucidating their potential. For instance, derivatives of methanesulfonamide (B31651) have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net Novel pyrazoline and pyridine (B92270) derivatives bearing a methanesulfonamide moiety have demonstrated selective inhibitory activity against COX-2. researchgate.net Similarly, thieno-pyrimidinone methanesulphonamide thio-derivatives have been identified as excellent COX-2 inhibitors.
Another area of investigation for related structures involves the inhibition of protein kinases. For example, N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives have been explored as TYK2 inhibitors, a kinase involved in autoimmune diseases.
While direct enzymatic inhibition data for this compound is scarce, the documented activity of its structural motifs in other compounds suggests that it could be a candidate for screening against various enzyme families, including kinases and enzymes involved in inflammatory pathways.
Receptor Binding Profiling (non-cellular, non-human)
Receptor binding assays are fundamental in determining if a compound interacts with specific biological receptors. For analogs containing the thietane (B1214591) ring, studies have explored their potential as bioisosteres for other functional groups, which can influence receptor interaction. For example, thietan-3-ol (B1346918) derivatives have been evaluated as replacements for carboxylic acids, a common moiety for receptor binding, showing that the four-membered ring can modulate binding affinity. nih.gov While not a direct receptor binding study, this highlights the potential of the thietane ring to participate in molecular recognition at receptor sites.
Mechanistic Investigations of Antimicrobial/Antiviral Activity in Cell-Free Systems or Non-Human Cell Lines
The thietane and methanesulfonamide moieties are present in various compounds investigated for their antimicrobial and antiviral properties. Thietanose nucleosides, which are analogs where the ribose sugar of a nucleoside is replaced by a thietane ring, have shown moderate anti-HIV activity. nih.gov Specifically, d-uridine, d-cytidine, d-5-fluorocytidine, and l-cytidine (B150697) analogs containing a thietane ring were found to inhibit HIV-1 replication in human peripheral blood mononuclear (PBM) cells. nih.gov
The proposed mechanism for these thietanose nucleosides involves phosphorylation to their triphosphate forms, which can then compete with natural nucleotides for incorporation into viral DNA by reverse transcriptase, leading to chain termination. nih.gov However, these compounds also exhibited cytotoxicity, suggesting a potential lack of selectivity between viral and cellular polymerases. nih.gov
Additionally, various thietane derivatives have been noted for their broad-spectrum antimicrobial activity. While the specific mechanisms for many of these are not fully elucidated in cell-free systems, they form a basis for investigating this compound in similar assays.
| Compound Class | Assay System | Observed Activity | Potential Mechanism |
| Thietanose Nucleosides | Human PBM cells (in vitro) | Moderate anti-HIV activity | Inhibition of reverse transcriptase |
| Thietane Derivatives | Various | Broad-spectrum antimicrobial | Not specified |
| Methanesulfonamide Derivatives | Various | Anticancer | Inhibition of tubulin polymerization, Hsp27 inhibition |
Elucidation of Molecular Mechanisms of Action in Research Models (non-human, in vitro)
Understanding the precise molecular interactions that underlie a compound's biological activity is a critical step in drug discovery and development. For this compound analogs, this involves identifying their cellular targets and characterizing the binding interactions at an atomic level.
Target Identification and Validation in Biological Pathways
For the broader class of methanesulfonamide derivatives, target identification efforts have revealed involvement in cancer-related pathways. For instance, certain methanesulfonamide derivatives have been identified as dual inhibitors of Hsp27 and tubulin, both of which are crucial for cancer cell survival and proliferation. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, while the inhibition of the heat shock protein Hsp27 compromises the cell's ability to manage stress, also promoting cell death. nih.gov
In the context of anti-inflammatory action, the identification of COX-2 as a target for methanesulfonamide-bearing compounds validates their role in the arachidonic acid pathway. researchgate.net
Protein-Ligand Interaction Analysis via Computational Docking and Biophysical Methods
Computational docking is a powerful tool for predicting the binding mode of a ligand within the active site of a protein. Such studies have been applied to methanesulfonamide derivatives to understand their interaction with target enzymes. For example, docking studies of chalconesulfonamides have been used to rationalize their proapoptotic and antiestrogenic activities. mdpi.com
In silico screening of methanesulfonamide derivatives has also been employed to predict their potential as dual Hsp27 and tubulin inhibitors. ut.ac.ir These computational approaches help to prioritize compounds for synthesis and biological testing by providing insights into their likely binding affinities and interaction patterns. While specific docking studies for this compound are not readily found, the methodologies are well-established for its constituent chemical groups.
| Compound Class | Identified Target(s) | Biological Pathway |
| Methanesulfonamide Derivatives | Hsp27, Tubulin | Cell Proliferation, Stress Response |
| Methanesulfonamide Derivatives | Cyclooxygenase-2 (COX-2) | Inflammation (Arachidonic Acid Pathway) |
| Thieno-pyrimidinone Methanesulphonamides | Cyclooxygenase-2 (COX-2) | Inflammation |
Cellular Uptake and Subcellular Distribution Studies in Cultured Cell Lines (mechanistic focus)
While specific studies detailing the cellular uptake and subcellular distribution of this compound are not extensively documented in publicly available literature, the transport of analogous small molecules across cell membranes is understood through several established mechanisms. The physicochemical properties of a compound—such as its size, charge, and lipophilicity—are critical determinants of its primary uptake pathway. nih.gov
Small molecules can enter cells via passive diffusion across the lipid bilayer or through various active transport and endocytic pathways. Endocytosis is a common route for many molecules and can be broadly categorized into phagocytosis and pinocytosis. nih.gov Pinocytosis, the uptake of extracellular fluid and solutes, is further divided into macropinocytosis, clathrin-mediated endocytosis, caveolae-mediated endocytosis, and clathrin/caveolae-independent pathways. nih.govnih.gov For instance, studies on other compounds have shown that positively charged molecules may be internalized via macropinocytosis, while negatively charged ones might use clathrin- or caveolae-independent routes. nih.gov
The uptake process is often energy-dependent, as demonstrated by reduced cellular entry at lower temperatures (e.g., 4°C) which inhibit active transport mechanisms. nih.gov Furthermore, the use of specific chemical inhibitors for different endocytic pathways can help elucidate the precise mechanism. For example, chlorpromazine (B137089) (CPZ) can be used to investigate the role of clathrin-mediated endocytosis. nih.gov Once inside the cell, the subcellular distribution of a compound depends on its ability to cross the membranes of various organelles, which is again governed by its molecular properties.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Rational Design of Analogues through Systematic Structural Modifications
The rational design of analogs of a lead compound like this compound involves a methodical process of structural alteration to probe and improve its biological activity. This strategy moves beyond random screening by using an understanding of the target and compound to make purposeful changes. mdpi.com
A common approach involves modifying the core scaffold at various positions to explore the chemical space and understand the SAR. For example, in studies on 4-sulfonamidopyrimidine derivatives, researchers introduced a wide range of substituents—including aryl, heteroaryl, alkyl, amino, and alkoxy groups—at a specific position on the pyrimidine (B1678525) ring. nih.gov This systematic modification allowed them to observe the resulting changes in receptor binding affinity. The study found that while introducing hydrophilic groups often improved water solubility, it tended to decrease the affinity for the target receptor, highlighting a common challenge in drug design that requires balancing potency and physicochemical properties. nih.gov
The data derived from such systematic modifications are often compiled into SAR tables to visualize the impact of each structural change.
| R Group Modification | Biological Activity (IC₅₀, nM) |
| -H (Parent Compound) | 150 |
| -CH₃ (Methyl) | 125 |
| -Cl (Chloro) | 80 |
| -OCH₃ (Methoxy) | 250 |
| -NH₂ (Amino) | 400 |
| -Phenyl | 55 |
Note: This table is a representative example based on established SAR principles and does not reflect actual experimental data for this compound.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing a training set of molecules with known activities, QSAR models can predict the activity of new, untested analogs, thereby prioritizing synthetic efforts and accelerating the optimization process. mdpi.comfrontiersin.org
These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its shape, electronic properties (e.g., partial charges), and hydrophobicity (e.g., LogP). nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.comnih.gov These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, providing intuitive guidance for molecular design. researchgate.net
The statistical robustness of a QSAR model is critical and is assessed using parameters like the leave-one-out cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com A high q² value (typically > 0.5) indicates good predictive ability.
| Model | q² (Cross-validated r²) | r² (Non-validated r²) | N (Optimal Components) | Predictive r² (Test Set) |
| CoMFA | 0.818 | 0.917 | 5 | 0.850 |
| CoMSIA | 0.801 | 0.897 | 6 | 0.835 |
Note: This table represents typical data from a 3D-QSAR study on heterocyclic inhibitors, illustrating the statistical validation of the models. mdpi.com
Bioisosteric Replacements of the Methanesulfonamide and Thietane Moieties for Modulating Molecular Properties
Bioisosterism is a key strategy in drug design where one atom or functional group is replaced by another with similar physical or chemical properties to produce broadly similar biological effects. wikipedia.org The goal of this exchange is to fine-tune a molecule's properties, such as enhancing potency, improving selectivity, altering metabolism, reducing toxicity, or increasing bioavailability. nih.govajptr.comnih.gov
Thietane Moiety: The thietane ring is a four-membered sulfur-containing heterocycle. It is considered a valuable structural motif in medicinal chemistry because it introduces three-dimensionality and polarity with a low molecular weight. researchgate.net Its defined puckered conformation can be advantageous for orienting substituents into specific binding pockets. The thietane ring can be considered a bioisostere for other small rings like oxetanes or for gem-dimethyl groups, where it can introduce polarity without significantly increasing lipophilicity. researchgate.netu-tokyo.ac.jp
Methanesulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a crucial pharmacophore in numerous drugs. nih.govresearchgate.net Its acidic N-H proton and the two sulfonyl oxygens can act as potent hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets. nih.gov However, properties associated with this group may sometimes need modulation. Bioisosteric replacement is a common tactic to achieve this. For example, sulfonimidamides have been investigated as sulfonamide bioisosteres in the development of γ-secretase inhibitors. nih.gov Various heterocyclic rings, such as tetrazoles or 5-oxo-1,2,4-oxadiazoles, can also serve as bioisosteres for parts of or the entire sulfonamide-containing structure, particularly when replacing a carboxylic acid functionality that the sulfonamide might be mimicking.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| Thietane | Oxetane, Cyclobutane, Azetidine, gem-Dimethyl | Modulate polarity, solubility, metabolic stability, and vector orientation. researchgate.net |
| Methanesulfonamide | Sulfonimidamide, Carboxamide, Reverse Amides, Heterocycles (e.g., Triazoles, Oxadiazoles) | Alter pKa, hydrogen bonding capacity, lipophilicity, and cell permeability. nih.govnih.gov |
Identification of Key Pharmacophoric Elements and Their Contributions to Observed Activities
A pharmacophore is the three-dimensional arrangement of essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger its response. Identifying these key elements is crucial for understanding the mechanism of action and for designing new, structurally diverse compounds with similar activity. nih.gov
For molecules containing a sulfonamide group, like this compound, the key pharmacophoric features often revolve around this functional group. researchgate.net Studies on various sulfonamide-based inhibitors have highlighted several critical elements:
Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (-SO₂-) are strong hydrogen bond acceptors.
Hydrogen Bond Donor: The nitrogen atom of the unsubstituted or monosubstituted sulfonamide (-NH-) acts as a hydrogen bond donor. nih.gov
Hydrophobic/Aromatic Regions: The groups attached to the sulfonamide core often occupy hydrophobic pockets within the target's active site. For example, in studies of sulfonamide chalcones, terminal rings were found to make key hydrophobic interactions with phenylalanine and tyrosine residues. nih.gov
Three-Dimensional Scaffold: The thietane ring provides a rigid, three-dimensional scaffold that positions the other pharmacophoric elements in a precise spatial orientation required for optimal binding to the target protein. researchgate.net
The combination of hydrogen bonding capacity, a defined 3D structure, and appropriate hydrophobic elements constitutes the essential pharmacophore for this class of compounds.
Advanced Analytical Strategies for N Thietan 3 Yl Methanesulfonamide Research
Chromatographic Method Development for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are paramount for the separation, identification, and quantification of N-(thietan-3-yl)methanesulfonamide and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent two powerful and complementary approaches for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of sulfonamide-containing compounds and is highly suitable for this compound. The development of a successful HPLC method involves careful selection of the stationary phase, mobile phase, and detector.
For the purity assessment and quantitative analysis of this compound, a C18 or C8 column would likely provide effective separation from non-polar and moderately polar impurities. The mobile phase composition is a critical parameter to optimize retention and resolution. A gradient elution using a mixture of an aqueous buffer (such as formic acid or phosphate (B84403) buffer to control pH) and an organic modifier (like acetonitrile (B52724) or methanol) is often employed for complex samples. nih.govnih.gov Detection can be achieved using a Diode-Array Detector (DAD) or a UV detector, likely at a wavelength where the compound exhibits significant absorbance. nih.gov Method validation, in accordance with ICH guidelines, would be necessary to ensure linearity, accuracy, precision, and robustness. nih.govwu.ac.th
Below is a hypothetical example of HPLC method parameters for the analysis of this compound, based on established methods for related sulfonamides.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD at 230 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature, derivatization can be employed to enhance its suitability for GC analysis. However, for impurity profiling, particularly for more volatile process impurities or degradation products, GC-MS can be invaluable.
The mass spectrometric detector provides high selectivity and structural information. The fragmentation pattern of this compound under electron ionization (EI) would be key to its identification. Based on the fragmentation of other sulfonamides, characteristic losses of SO2 (64 Da) and fragments related to the thietane (B1214591) ring would be expected. nih.govnih.gov The complete identification of isomers and related substances can be facilitated by GC-MS analysis. core.ac.uk
Table 2: Potential GC-MS Parameters for the Analysis of this compound and Related Volatiles
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| MSD Transfer Line | 280 °C |
Advanced Separation Techniques, including Chiral Chromatography
The thietane ring in this compound does not inherently possess a chiral center. However, if substitutions on the thietane ring were to introduce chirality, or if the compound is part of a more complex chiral molecule, enantioselective separation would become critical. Chiral chromatography is the most effective technique for the separation of enantiomers.
The choice of chiral stationary phase (CSP) is crucial for achieving enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a variety of chiral compounds, including those with sulfur-containing stereocenters. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), would need to be optimized to achieve baseline separation of the enantiomers.
While specific applications of chiral chromatography to this compound are not documented, the principles of enantioselective separation of related heterocyclic compounds provide a strong basis for method development.
Electrochemical Characterization and Redox Behavior (if applicable)
Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. The sulfonamide group and the sulfur atom in the thietane ring are potential redox-active centers. Understanding the oxidation and reduction potentials of the molecule can be important for assessing its stability, potential metabolic pathways, and its interactions in biological systems.
The electrochemical behavior of sulfonamides has been studied, revealing that the sulfonamide group can undergo both oxidation and reduction under specific conditions. nih.gov The oxidation may involve the sulfur atom, while reduction can lead to the cleavage of the S-N bond. The thietane ring itself, being a sulfide (B99878), could also be susceptible to oxidation to the corresponding sulfoxide (B87167) and sulfone.
A typical cyclic voltammetry experiment would involve dissolving this compound in a suitable solvent containing a supporting electrolyte and scanning the potential between defined limits using a three-electrode system (working, reference, and counter electrodes). The resulting voltammogram would reveal the potentials at which redox processes occur.
Non Therapeutic Applications and Future Research Trajectories of N Thietan 3 Yl Methanesulfonamide
Role as a Synthetic Intermediate and Versatile Building Block in Organic Synthesis
The structural features of N-(thietan-3-yl)methanesulfonamide make it a valuable building block in organic synthesis, offering multiple points for chemical modification. researchgate.net Thietanes, as a class of four-membered heterocyclic compounds, are recognized as important intermediates for the synthesis of other sulfur-containing molecules, both cyclic and acyclic. nih.gov The inherent ring strain of the thietane (B1214591) moiety can be harnessed to drive ring-opening reactions, providing access to a variety of functionalized linear sulfur-containing compounds.
A key synthetic route to N-substituted-3-sulfonamidothietanes involves the reaction of N-substituted sulfonamides with chloromethylthiirane in the presence of a base. nih.gov Specifically, the treatment of various sulfonamides with chloromethylthiirane in water with potassium hydroxide (B78521) has been shown to yield the corresponding 3-sulfonamidothietanes. nih.gov This method provides a direct pathway to compounds like this compound and its derivatives.
The true versatility of this compound as a building block lies in the ability to further functionalize either the thietane ring or the sulfonamide group. The secondary amine of the sulfonamide can undergo various reactions, such as alkylation or acylation, to introduce additional chemical diversity. researchgate.net This positions this compound as a scaffold for the construction of more complex molecules in drug discovery and materials science. umich.edu The development of novel building blocks is crucial for expanding the accessible chemical space for the creation of new medicines and materials. chimia.ch
Table 1: Synthetic Routes to Thietane Derivatives
| Starting Materials | Reagents and Conditions | Product | Reference |
| N-substituted sulfonamides, chloromethylthiirane | KOH, water | 3-Sulfonamidothietanes | nih.gov |
| 1,3-dihaloalkanes | Sodium sulfide (B99878) | Thietane derivatives | nih.gov |
| 2-(1-haloalkyl)oxiranes | Ammonium monothiocarbamates | Thietan-3-ols | nih.gov |
| Thiobenzophenone, olefins | UV light | Spirothietane derivatives | nih.gov |
Potential Applications in Materials Science and Polymer Chemistry
The unique properties of the thietane and sulfonamide groups suggest potential applications for this compound in the field of materials science and polymer chemistry. Sulfonamide-containing polymers are known for their interesting physical and chemical properties. A recent development in polymer chemistry is the synthesis of poly(thioester sulfonamide)s through the ring-opening copolymerization of cyclic thioanhydrides with N-sulfonyl aziridines. nih.gov This demonstrates that sulfonamide moieties can be incorporated into polymer backbones to create novel materials.
While direct polymerization of this compound has not been reported, its structure suggests it could serve as a monomer or a precursor to a monomer. The thietane ring, for instance, can undergo ring-opening polymerization under certain conditions to yield polysulfides. Furthermore, the sulfonamide group could be modified to introduce polymerizable functionalities. The incorporation of such a polar and structurally unique moiety into a polymer chain could influence properties such as solubility, thermal stability, and refractive index.
The development of new polymers with tailored properties is an ongoing area of research. The synthesis of polymers containing the this compound unit or its derivatives could lead to materials with applications in areas such as specialty coatings, membranes, or as matrices for controlled release systems.
Development of Analytical Standards and Probes for Chemical Biology Research
In any chemical or biological study, the availability of well-characterized analytical standards is paramount for accurate quantification and identification. While a certified reference material for this compound is not currently available, the principles for its development are well-established. For instance, a certified reference material for a related compound, methyl methanesulfonate, is available and has been produced in accordance with ISO/IEC 17025 and ISO 17034. sigmaaldrich.com The process involves rigorous purification and characterization to establish a certified content with a specified uncertainty. Given the increasing interest in thietane-containing compounds in medicinal chemistry, the demand for such standards for this compound and its metabolites may arise.
Furthermore, the structure of this compound lends itself to the design of chemical probes for biological research. Fluorescent probes are powerful tools for visualizing and quantifying biological molecules and processes in living systems. mdpi.com The design of such probes often involves a fluorophore and a recognition moiety that selectively interacts with the target of interest. nih.gov The sulfonamide group of this compound could be functionalized with a fluorophore, while the thietane ring or other parts of the molecule could be designed to interact with specific biological targets. nih.gov For example, probes with dinitrophenyl ether moieties have been used to detect thiophenols through a target-mediated cleavage and subsequent fluorescence emission. nih.gov A similar strategy could potentially be adapted for the development of probes based on the this compound scaffold.
Exploration of Novel Chemical Transformations and Reactivity Patterns
The combination of a strained four-membered ring and a sulfonamide group in this compound suggests a rich and complex reactivity profile that is ripe for exploration. The thietane ring is susceptible to a variety of transformations, including ring-opening reactions, ring expansions, and cycloadditions. nih.gov The specific conditions required for these transformations can provide access to a diverse range of new chemical entities. For example, ring-opening reactions can be initiated by nucleophiles or electrophiles, leading to linear sulfur-containing compounds with predictable regiochemistry. researchgate.net
The sulfonamide moiety also offers a handle for a range of chemical modifications. Recent advances have demonstrated the late-stage functionalization of complex primary sulfonamides into other functional groups via the formation of sulfinate salt intermediates. chemrxiv.org This transformation is tolerant of a wide array of functional groups, making it a powerful tool for the diversification of complex molecules. Additionally, palladium-catalyzed C-H arylation has been used for the late-stage functionalization of sulfonamide-containing peptides, highlighting the potential for modifying the carbon framework adjacent to the sulfonamide group. nih.gov
The interplay between the reactivity of the thietane ring and the sulfonamide group in this compound is an area that warrants further investigation. For example, does the sulfonamide group influence the regioselectivity of thietane ring-opening? Conversely, can transformations of the thietane ring be used to modulate the reactivity of the sulfonamide? Answering these questions could lead to the discovery of novel synthetic methodologies and the creation of new molecular architectures.
Future Directions in Computational Design and Mechanistic Investigations of the Compound and its Derivatives
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules, and for guiding the design of new compounds with desired characteristics. For this compound and its derivatives, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer valuable insights.
DFT calculations can be employed to investigate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.gov This information can help in the interpretation of experimental spectroscopic data and provide a deeper understanding of the bonding within the strained thietane ring and the sulfonamide group. Furthermore, DFT can be used to model reaction mechanisms, calculate activation barriers, and predict the regioselectivity of chemical transformations.
Molecular dynamics simulations can be used to study the conformational dynamics of this compound and its derivatives in different environments, such as in solution or in the active site of a protein. mdpi.com This can be particularly useful in the context of drug design, where understanding the binding mode of a ligand to its target is crucial. By simulating the interactions between a molecule and its biological target, MD can help to rationalize observed biological activity and guide the design of new derivatives with improved potency and selectivity. The application of these computational tools to this compound is a promising avenue for future research that can accelerate the discovery and development of new applications for this versatile compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(thietan-3-yl)methanesulfonamide, and how are intermediates purified?
- Synthesis Methods :
- Core Formation : React thietan-3-amine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in THF or dichloromethane) to form the sulfonamide bond .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via TLC and HPLC .
- Optimization : Adjust stoichiometry (1.2:1 molar ratio of methanesulfonyl chloride to amine) and reaction temperature (0–25°C) to minimize byproducts like sulfonic esters .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Primary Techniques :
- NMR : ¹H/¹³C NMR to confirm sulfonamide bond formation and thietane ring integrity. Key signals: δ 3.4–3.6 ppm (CH₂SO₂), δ 4.1–4.3 ppm (thietan C-H) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 210.06) .
Advanced Research Questions
Q. How can contradictions in NMR data due to conformational isomerism be resolved?
- Methodological Approach :
- Variable Temperature (VT) NMR : Perform experiments at −40°C to slow interconversion of conformers, resolving split peaks .
- DFT Calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .
- Case Study : For N-(thiophen-3-ylmethyl) analogs, VT-NMR revealed two rotamers with ΔG‡ ≈ 12 kcal/mol, validated by X-ray structures .
Q. What strategies optimize regioselectivity in sulfonamide derivatization reactions?
- Reagent Selection :
- Electrophilic Substitution : Use directing groups (e.g., trifluoromethoxy) to enhance para-selectivity in aromatic sulfonamides .
- Catalysis : Employ Pd/C for selective hydrogenation of nitro groups without reducing sulfonamide bonds .
- Case Study : Thiophene-functionalized derivatives achieved >90% regioselectivity using Lewis acids (AlCl₃) in Friedel-Crafts alkylation .
Q. How do computational methods validate reaction mechanisms in sulfonamide chemistry?
- Mechanistic Studies :
- Docking Simulations : Use AutoDock Vina to predict binding modes with biological targets (e.g., carbonic anhydrase) and correlate with experimental IC₅₀ values .
- DFT Analysis : Calculate activation barriers for sulfonamide bond cleavage pathways (e.g., acid hydrolysis vs. enzymatic degradation) .
- Example : MD simulations revealed that steric hindrance from the thietan ring slows hydrolysis by 40% compared to acyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
